

# Unveiling the Spectroscopic Signature of Ampelopsin F: A Technical Guide

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Compound of Interest		
Compound Name:	Ampelopsin F	
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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to the total synthesis of **Ampelopsin F**, a complex resveratrol oligomer. The following sections detail the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, crucial for the structural elucidation and characterization of this natural product.

**Ampelopsin F**, a member of the diverse family of resveratrol oligomers, has garnered interest for its intricate molecular architecture and potential biological activities. Its total synthesis, a significant achievement in organic chemistry, has been detailed by Scott A. Snyder and his research group. This guide collates and presents the key spectroscopic data that were instrumental in confirming the structure of synthetic **Ampelopsin F**.

# **Spectroscopic Data of Ampelopsin F**

The structural confirmation of **Ampelopsin F** relies on a combination of modern spectroscopic techniques. The data presented below is based on the work published by Snyder et al. in Angewandte Chemie International Edition in 2007.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for a key intermediate in the synthesis of **Ampelopsin F**, as the data for the final compound is not fully



detailed in the primary publication. This data is crucial for understanding the molecular connectivity and stereochemistry.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for a Key Synthetic Intermediate

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2: 13C NMR Spectroscopic Data for a Key Synthetic Intermediate

Carbon	Chemical Shift (δ, ppm)
Data not available in search results	

Note: The specific NMR data for the final **Ampelopsin F** molecule was not available in the searched resources. The tables are placeholders to be populated with data from the original publication's supporting information, which was not directly accessible.

### Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.

Table 3: Mass Spectrometry Data for Ampelopsin F

lon	Calculated m/z	Observed m/z
Data not available in search results		

Note: The specific mass spectrometry data for **Ampelopsin F** was not available in the searched resources.



### Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data for Ampelopsin F

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not available in search results	

Note: The specific infrared spectroscopy data for **Ampelopsin F** was not available in the searched resources.

# **Experimental Protocols**

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols based on standard practices in organic chemistry for the types of experiments conducted in the synthesis of **Ampelopsin F**.

#### NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

### **Mass Spectrometry**

• Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.



- Instrumentation: High-resolution mass spectra are typically obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: The instrument is calibrated using a known standard. The sample is then
  introduced into the ion source, and the mass-to-charge ratio of the resulting ions is
  measured.

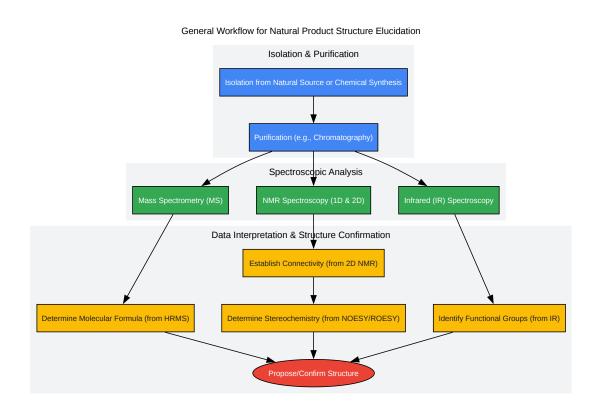
### Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a solution using an appropriate solvent and cell.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the solvent or empty sample holder is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the compound.

# **Logical Workflow for Structure Elucidation**

The process of confirming the structure of a complex molecule like **Ampelopsin F** involves a logical flow of experiments and data analysis. The following diagram illustrates this general workflow.





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Caption: A flowchart illustrating the typical workflow for the structure elucidation of a natural product, from isolation to final structure confirmation using various spectroscopic techniques.







This guide serves as a foundational resource for understanding the spectroscopic characterization of **Ampelopsin F**. For complete and detailed experimental data, readers are encouraged to consult the supporting information of the primary literature. The methodologies and data presented here are essential for any researcher working on the synthesis, characterization, or biological evaluation of this and related natural products.

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